Comprehensive Technical Guide: N-Cyclobutyl-7H-purin-6-amine in Drug Discovery
Comprehensive Technical Guide: N-Cyclobutyl-7H-purin-6-amine in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, purine scaffolds remain one of the most privileged structures due to their endogenous role as universal biochemical currency (e.g., ATP, AMP). N-cyclobutyl-7H-purin-6-amine (also known as N6-cyclobutyladenine) is a highly specialized purine derivative characterized by the substitution of a cyclobutyl ring at the N6 position of the adenine core[1].
As a Senior Application Scientist, I have observed that the strategic introduction of the cyclobutyl moiety imparts unique steric and lipophilic properties, transforming a generic purine into a highly selective pharmacophore. This compound serves as a critical building block and active pharmaceutical ingredient (API) in two primary therapeutic domains: the allosteric activation of AMP-activated protein kinase (AMPK) for metabolic disorders[2], and the competitive inhibition of tyrosine kinases in oncology[3]. This whitepaper provides an in-depth analysis of its chemical properties, synthetic methodology, and the self-validating biological workflows required to evaluate its efficacy.
Chemical Identity and Structural Rationale
The pharmacological utility of N-cyclobutyl-7H-purin-6-amine is fundamentally driven by its physicochemical properties. The cyclobutyl ring provides a rigid, moderately bulky hydrophobic shield that perfectly occupies the hydrophobic sub-pockets within kinase hinge regions, a feature not achievable with highly flexible linear alkyl chains or overly bulky phenyl rings.
Quantitative Chemical Properties
The following data summarizes the core computational and structural parameters critical for formulation and assay design, utilizing standardized chemical databases[4].
| Property | Value | Pharmacological Implication |
| Chemical Name | N-cyclobutyl-7H-purin-6-amine | Standardized IUPAC nomenclature. |
| CAS Number | 117778-37-7 | Unique identifier for sourcing analytical standards[1]. |
| Molecular Formula | C9H11N5 | Indicates a high nitrogen-to-carbon ratio, typical of kinase inhibitors. |
| Molecular Weight | 189.22 g/mol | Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization. |
| Hydrogen Bond Donors | 2 | Crucial for interacting with the kinase hinge region (e.g., backbone carbonyls). |
| Hydrogen Bond Acceptors | 4 | Facilitates solubility and target binding via backbone amides. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding to target proteins. |
Mechanism of Action: Dual-Targeting Potential
N-cyclobutyl-7H-purin-6-amine exhibits a dual-modulatory profile depending on the cellular context and specific structural functionalization.
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AMPK Activation (Metabolic Regulation): The compound acts as an AMP mimetic. By binding to the allosteric site on the
-subunit of the AMPK heterotrimer, it protects the catalytic -subunit (Thr172) from dephosphorylation. In vivo models have demonstrated that such AMPK activation can reduce plasma glucose by >30%, lower triglycerides by >35%, and induce up to 15% body weight reduction[2]. -
Tyrosine Kinase Inhibition (Oncology): Alternatively, the purine core competitively displaces ATP at the catalytic cleft of tyrosine kinases. The N6-cyclobutyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, blocking the phosphorylation cascade required for tumor cell survival[3].
Figure 1: Divergent pharmacological pathways of N-cyclobutyl-7H-purin-6-amine.
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
To ensure high purity for biological assays, the synthesis of N-cyclobutyl-7H-purin-6-amine must be tightly controlled. The following protocol leverages a Nucleophilic Aromatic Substitution (SNAr) strategy.
Objective: Synthesize and isolate N-cyclobutyl-7H-purin-6-amine with ≥98% purity.
Reagents:
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6-chloropurine (1.0 eq)
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Cyclobutylamine (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
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n-Butanol (Solvent)
Step-by-Step Protocol & Causality:
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Reaction Assembly: Suspend 6-chloropurine in anhydrous n-butanol (0.5 M concentration) at room temperature.
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Causality: n-Butanol is selected because its high boiling point allows for elevated reaction temperatures, and its polar protic nature stabilizes the highly polarized Meisenheimer transition state during the SNAr reaction.
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Reagent Addition: Add cyclobutylamine (1.2 eq) followed dropwise by DIPEA (2.0 eq).
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Causality: A slight molar excess of cyclobutylamine compensates for potential evaporative losses. DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct, preventing the protonation of cyclobutylamine (which would destroy its nucleophilicity) without competing for the electrophilic C6 position.
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Thermal Activation: Heat the reaction mixture to reflux (100°C - 110°C) under a nitrogen atmosphere for 12 hours.
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Causality: The purine ring is highly aromatic and stable. Sustained thermal energy is required to overcome the activation barrier for the displacement of the chloride leaving group.
-
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Self-Validating In-Process Control (IPC): Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
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Validation: The reaction is deemed complete only when the 6-chloropurine peak (m/z 155) constitutes <1% of the total area, and the product peak (m/z 190 [M+H]+) is dominant. If incomplete, add 0.2 eq of cyclobutylamine and reflux for an additional 2 hours.
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Work-up and Purification: Cool the mixture to 4°C. The product typically precipitates. Filter the solid and triturate with cold distilled water, followed by recrystallization from hot ethanol.
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Causality: The lipophilic cyclobutyl group renders the product insoluble in cold water, whereas the DIPEA-HCl salt is highly water-soluble. Water trituration effectively removes the salt byproduct, yielding an API-grade solid.
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Biological Evaluation Workflows
To accurately assess the efficacy of N-cyclobutyl-7H-purin-6-amine, assays must be designed with internal validation mechanisms to prevent false positives/negatives.
Protocol A: Cell-Based AMPK Activation Assay
Objective: Quantify the allosteric activation of AMPK by measuring the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC) at Ser79[2].
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Cell Culture & Starvation: Seed HepG2 cells (hepatic carcinoma) in 6-well plates. Upon 80% confluence, wash with PBS and incubate in serum-free DMEM for 4 hours.
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Causality: HepG2 cells are utilized due to their robust endogenous expression of metabolic kinases. Serum starvation minimizes basal kinase activity driven by growth factors, drastically improving the assay's signal-to-noise ratio.
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Compound Treatment: Treat cells with N-cyclobutyl-7H-purin-6-amine (0.1 µM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (2 mM AICAR). Incubate for 2 hours.
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Validation: The assay is self-validating; if the AICAR positive control fails to induce a ≥3-fold increase in p-ACC relative to the vehicle, the entire plate is invalidated due to compromised cell responsiveness.
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Lysis & Extraction: Lyse cells on ice using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).
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Causality: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly strip the phosphate groups from AMPK and ACC during the lysis process, yielding false-negative results.
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Western Blot Analysis: Resolve lysates via SDS-PAGE. Probe membranes with primary antibodies for p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC.
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Causality: Normalizing the phosphorylated signal against the total protein expression ensures that the observed effect is due to true kinase activation, rather than an artifact of compound-induced protein synthesis or degradation.
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References
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N-cyclobutyl-7H-purin-6-amine | 117778-37-7. Benchchem. 1
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117778-37-7|N-Cyclobutyl-1H-purin-6-amine. BLD Pharm. 4
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CN108703970A - A compound for activating AMPK and its use. Google Patents. 5
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ZA200200783B - Purine derivatives inhibitors of tyrosine protein kinase. Google Patents. 3
Sources
- 1. N-cyclobutyl-7H-purin-6-amine | 117778-37-7 | Benchchem [benchchem.com]
- 2. CN108703970A - ä¸ç§æ´»åampkçååç©åå ¶ç¨é - Google Patents [patents.google.com]
- 3. ZA200200783B - Purine derivatives inhibitors of tyrosine protein kinase syk. - Google Patents [patents.google.com]
- 4. 117778-37-7|N-Cyclobutyl-1H-purin-6-amine|BLD Pharm [bldpharm.com]
- 5. CN108703970A - ä¸ç§æ´»åampkçååç©åå ¶ç¨é - Google Patents [patents.google.com]
